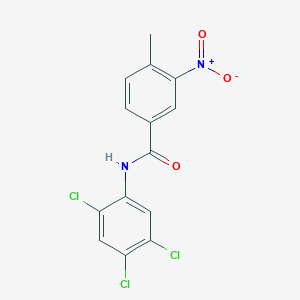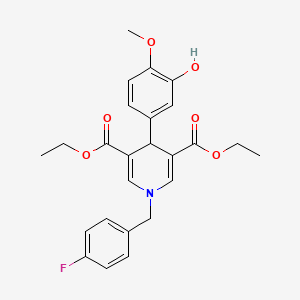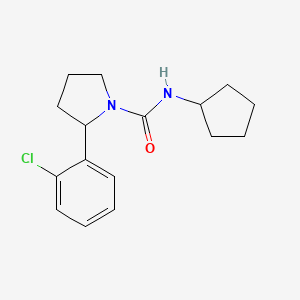
4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. It is commonly known as NTBC and is used in scientific research for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
作用机制
NTBC inhibits 4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide by binding to the active site of the enzyme and preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate. This leads to the accumulation of toxic intermediates such as maleylacetoacetate and fumarylacetoacetate, which are responsible for the death of plants.
Biochemical and Physiological Effects:
NTBC has no known biochemical or physiological effects in humans. However, it has been shown to cause toxicity in animals when administered at high doses. The toxicity is mainly due to the accumulation of toxic intermediates in the liver and kidneys.
实验室实验的优点和局限性
NTBC is a potent inhibitor of 4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide and is widely used in scientific research to study the biosynthesis of tocopherols and plastoquinones in plants. It is a useful tool for investigating the mechanism of action of this compound inhibitors and for developing new herbicides. However, NTBC has some limitations for lab experiments. It is toxic to animals at high doses and may cause environmental pollution if not disposed of properly.
未来方向
There are several future directions for research on NTBC. One direction is to develop new herbicides based on the structure of NTBC. Another direction is to study the biosynthesis of tocopherols and plastoquinones in plants in more detail. This could lead to the development of new strategies for crop improvement. Finally, the toxicity of NTBC in animals and its potential environmental impact need to be investigated further to ensure its safe use in scientific research.
合成方法
The synthesis of NTBC involves the reaction of 2,4,5-trichloroaniline with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified by recrystallization from a suitable solvent such as ethyl acetate.
科学研究应用
NTBC is used in scientific research for its ability to inhibit the enzyme 4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide. This compound is involved in the biosynthesis of tocopherols and plastoquinones, which are important components of the photosynthetic apparatus in plants. Inhibition of this compound leads to the accumulation of toxic intermediates, which results in the death of plants. NTBC is used as a herbicide to control weeds in crops such as maize, soybean, and rice.
属性
IUPAC Name |
4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O3/c1-7-2-3-8(4-13(7)19(21)22)14(20)18-12-6-10(16)9(15)5-11(12)17/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDAOOHUHDRFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6107339.png)


![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6107358.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B6107368.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6107374.png)
![3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6107379.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6107386.png)

![N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6107413.png)
![1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6107424.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6107427.png)
![N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107433.png)